molecular formula C12H20O4 B14166271 (E)-2,5-dimethylhex-2-enoic acid;2-methylprop-2-enoic acid

(E)-2,5-dimethylhex-2-enoic acid;2-methylprop-2-enoic acid

Cat. No.: B14166271
M. Wt: 228.28 g/mol
InChI Key: BVRCPZJGPJNISF-GZOLSCHFSA-N
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Description

2,5-dimethylhex-2-enoic acid and 2-methylprop-2-enoic acid are organic compounds that belong to the class of carboxylic acids. These compounds are characterized by the presence of a carboxyl group (-COOH) and double bonds within their carbon chains. They are used in various chemical reactions and have applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-dimethylhex-2-enoic acid can be synthesized through the decarboxylation of 2,2-dimethylhexane. This reaction typically requires a catalyst and involves the removal of a carboxyl group from the molecule . The reaction conditions include high temperatures and the presence of a suitable catalyst to facilitate the decarboxylation process.

The acetone cyanohydrin is converted to methacrylamide sulfate using sulfuric acid, which is then hydrolyzed to methacrylic acid . Another method involves the oxidation of isobutylene to methacrolein, followed by further oxidation to methacrylic acid .

Industrial Production Methods

Industrial production of 2,5-dimethylhex-2-enoic acid involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Methacrylic acid is produced on an industrial scale primarily through the acetone cyanohydrin route, which is widely used due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

2,5-dimethylhex-2-enoic acid and 2-methylprop-2-enoic acid undergo various chemical reactions, including:

    Oxidation: Both compounds can be oxidized to form corresponding carboxylic acids or other oxidation products.

    Reduction: Reduction reactions can convert these acids to their corresponding alcohols.

    Substitution: These compounds can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions vary depending on the desired product but generally involve controlled temperatures and the presence of catalysts .

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction and conditions used .

Scientific Research Applications

2,5-dimethylhex-2-enoic acid and 2-methylprop-2-enoic acid have diverse applications in scientific research:

Mechanism of Action

The mechanism of action of these compounds involves their interaction with molecular targets and pathways within biological systems. For example, methacrylic acid can polymerize to form poly(methyl methacrylate), which is used in various applications due to its stability and biocompatibility . The specific molecular targets and pathways depend on the context of their use and the specific reactions they undergo.

Comparison with Similar Compounds

Properties

Molecular Formula

C12H20O4

Molecular Weight

228.28 g/mol

IUPAC Name

(E)-2,5-dimethylhex-2-enoic acid;2-methylprop-2-enoic acid

InChI

InChI=1S/C8H14O2.C4H6O2/c1-6(2)4-5-7(3)8(9)10;1-3(2)4(5)6/h5-6H,4H2,1-3H3,(H,9,10);1H2,2H3,(H,5,6)/b7-5+;

InChI Key

BVRCPZJGPJNISF-GZOLSCHFSA-N

Isomeric SMILES

CC(C)C/C=C(\C)/C(=O)O.CC(=C)C(=O)O

Canonical SMILES

CC(C)CC=C(C)C(=O)O.CC(=C)C(=O)O

Origin of Product

United States

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